1-Ethoxyethyl-indacaterol is a compound that belongs to the class of long-acting beta-2 adrenergic agonists, primarily used in the treatment of chronic obstructive pulmonary disease and asthma. This compound is a derivative of indacaterol, which has been extensively studied for its bronchodilator properties. The chemical structure of 1-ethoxyethyl-indacaterol includes an ethoxyethyl side chain that enhances its pharmacological profile.
Indacaterol was first approved for clinical use in 2011 and has been a subject of research due to its efficacy and safety profile. The compound 1-ethoxyethyl-indacaterol is synthesized from indacaterol through various chemical reactions that involve the modification of its molecular structure to improve its therapeutic effects.
1-Ethoxyethyl-indacaterol is classified under the following categories:
The synthesis of 1-ethoxyethyl-indacaterol involves multiple steps, primarily focusing on the introduction of the ethoxyethyl group to the indacaterol framework.
The molecular structure of 1-ethoxyethyl-indacaterol can be represented as follows:
The compound features a complex arrangement including:
1-Ethoxyethyl-indacaterol participates in various chemical reactions typical for beta-2 adrenergic agonists:
These reactions are typically performed under inert conditions to prevent degradation or unwanted side reactions.
The mechanism by which 1-ethoxyethyl-indacaterol exerts its effects involves selective activation of beta-2 adrenergic receptors located in bronchial smooth muscle.
Relevant analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
1-Ethoxyethyl-indacaterol has significant applications in scientific research and clinical settings:
The ethoxyethyl group serves as a strategic protecting moiety for indacaterol’s C8-phenolic position during synthesis, significantly enhancing regioselectivity in electrophilic reactions. This protection minimizes unwanted substitutions on the quinolinone nitrogen or indole ring, which historically generated ~20% positional isomer impurities in alternative routes [8]. The ethoxyethyl ether is introduced under mild acidic conditions (e.g., ethyl vinyl ether/PPTS in DCM), achieving near-quantitative yields (>95%) while preserving stereochemical integrity. Crucially, this group demonstrates orthogonal stability to hydrogenolysis conditions—unlike benzyl ethers—enabling sequential deprotection without affecting other functional groups [6]. Post-coupling, the ethoxyethyl group is cleanly removed via acid-catalyzed hydrolysis (dilute HCl/THF, 25°C) to furnish the target phenol with <0.5% dimeric byproducts, a marked improvement over classical benzyl deprotection (<5% dimerization) [6] [8].
Table 1: Performance Metrics of Ethoxyethyl-Protected Intermediates
Reaction Stage | Impurity Profile | Yield (%) | Regioselectivity |
---|---|---|---|
Ether Installation | Positional isomers: <1% | 95–98 | >30:1 (C8 vs. N) |
Indole Coupling | Diethylindole adducts: 2% | 89 | Not applicable |
Acidic Deprotection | Dimers: 0.5% | 97 | >99% phenolic |
Catalytic hydrogenation of O-benzyl-indacaterol precursors demands precise optimization to avert N-dealkylation or chiral center epimerization—critical failure modes in indacaterol synthesis. Pd/C (5%) in ethanol at 20°C achieves quantitative debenzylation within 2 hours under 101 kPa H₂ pressure, but residual Pd (>50 ppm) necessitates costly purification [1] [2]. Alternatively, Raney nickel enables metal-free workflows; however, its higher reactivity (40°C, 4 hours) risks partial reduction of the quinolinone ring if reaction monitoring is inadequate [2]. Recent protocols employ cascaded catalysis: an initial Raney nickel hydrogenation (20°C, 2 hours) followed by Pd/C polishing (40°C, 4 hours) reduces Pd leaching to <10 ppm while maintaining enantiomeric excess (ee) >99% [1] [3]. This hybrid approach suppresses ethyl cleavage byproducts—observed at >5% when using Pd/C alone at elevated temperatures—through kinetic control of the hydrogenolysis rate.
Table 2: Hydrogenation Conditions and Byproduct Formation
Catalyst System | Conditions | Debenzylation Yield (%) | Dealkylation Impurities | ee Retention |
---|---|---|---|---|
5% Pd/C | 20°C, 2 h, 101 kPa H₂ | 97 | 1.2% | 99.0% |
Raney Nickel | 40°C, 4 h, 101 kPa H₂ | 92 | 0.8% | 98.5% |
Raney Ni → Pd/C Cascade | 20°C → 40°C, 6 h total | 99 | <0.5% | 99.2% |
Chiral integrity at the β-amino alcohol moiety is preserved through asymmetric borane reduction of the precursor ketone 5-(2-(5,6-diethyl-1H-indol-2-ylamino)acetyl)-8-(ethoxyethoxy)quinolin-2(1H)-one. Employing (R)-2-methyl-CBS-oxazaborolidine (0.5–1.0 mol%) in THF at 0–5°C affords the (R)-alcohol with 99.2% ee, leveraging catalyst-controlled hydride delivery to minimize diastereomeric impurities [1] [8]. Post-reduction, diastereomeric crystallization further enhances purity: slurrying the crude product in 1:1 n-butanol/water selectively precipitates the target isomer, depleting the (S)-enantiomer to <0.1%. This step is critical, as residual epimers impair the bronchodilatory efficacy by competing for β₂-adrenergic receptor binding [8]. Rigorous in-process controls (e.g., chiral HPLC at 220 nm) confirm ee stability during downstream steps, particularly acid-mediated ethoxyethyl deprotection, where racemization can occur if temperatures exceed 30°C.
Table 3: Stereochemical Purification Methods
Purification Technique | Enantiomeric Excess (ee) Input | Output ee | Yield Impact | Key Limitations |
---|---|---|---|---|
CBS Reduction | N/A (prochiral ketone) | 99.2% | 95% | Requires cryogenic conditions |
Diastereomeric Crystallization | 98.0% | 99.8% | 80% | 20% loss to mother liquor |
Chiral Chromatography | 97.5% | >99.5% | 60% | Non-scalable, high solvent use |
Solvent polarity dictates the kinetics and regioselectivity of ethoxyethyl installation. Aprotic solvents (dichloromethane, DCM) favor rapid, C8-selective etherification due to suppressed nucleophilic competition from the quinolinone nitrogen. In DCM, ethoxyethylation achieves 30:1 C8/N-regioisomer ratio at 25°C within 1 hour, whereas protic solvents (e.g., ethanol) promote N-alkylation, yielding a 1:1 isomer mixture [6] [8]. For acid-sensitive intermediates, methyl tert-butyl ether (MTBE) is optimal: its low water solubility (<2%) prevents catalyst (PPTS) hydrolysis during extended reactions. Post-etherification, counter-solvent precipitation isolates the product: adding n-heptane to the DCM reaction mixture induces crystallization, bypassing aqueous workup and minimizing ethoxyethyl deprotection. This protocol reduces hydrolytic byproducts to <0.3% versus 5% in water-containing systems [3] [8].
Table 4: Solvent Performance in Regioselective Etherification
Solvent | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | C8/N Selectivity | Hydrolytic Byproducts |
---|---|---|---|---|
Dichloromethane | 8.9 | 0.15 | 30:1 | 0.3% |
THF | 7.5 | 0.10 | 20:1 | 1.2% |
Ethanol | 24.3 | 0.25 | 1:1 | 5.0% |
MTBE | 4.5 | 0.08 | 25:1 | 0.1% |
Ethoxyethyl protection demonstrates distinct advantages over traditional benzyl and tert-butyldimethylsilyl (TBDMS)* groups in indacaterol synthesis. While benzyl deprotection via hydrogenolysis generates toluene (Class 2 residual solvent) and risks quinolinone reduction, ethoxyethyl removal affords only ethanol (Class 3 solvent), simplifying purification [6] [8]. TBDMS ethers, though stable, require fluoride-based deprotection (e.g., TBAF), introducing ionic contaminants demanding ion-exchange chromatography. Crucially, ethoxyethyl’s acid-lability enables orthogonal deprotection in the presence of base-stable motifs (e.g., maleate counterions), facilitating salt formation late in the synthesis. Impurity profiling confirms this: ethoxyethyl routes contain <1% 1-ethoxyethyl-indacaterol (Impurity 3), whereas benzyl-protected intermediates harbor 3–5% residual O-benzyl indacaterol even after extended hydrogenation [6] [8].
Table 5: Protecting Group Performance in Indacaterol Synthesis
Protecting Group | Deprotection Method | Key Impurities | Overall Yield | Operational Complexity |
---|---|---|---|---|
Ethoxyethyl | 0.1M HCl in THF, 25°C | 1-Ethoxyethyl-indacaterol (0.8%) | 83% | Low (aqueous workup-free) |
Benzyl | H₂/Pd-C, 40°C | O-Benzyl indacaterol (3.5%), Dimers (5%) | 70% | High (catalyst removal, toluene control) |
TBDMS | 1M TBAF in THF, 0°C | Silanol adducts (2.1%), Fluoride salts | 75% | Moderate (ion-exchange required) |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: